molecular formula C14H18N2O2 B8507814 3-Methoxy-4-(1-methyl-piperidine-4-yloxy)-benzonitrile

3-Methoxy-4-(1-methyl-piperidine-4-yloxy)-benzonitrile

Cat. No.: B8507814
M. Wt: 246.30 g/mol
InChI Key: WXEVTBVKGYSXIO-UHFFFAOYSA-N
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Description

3-Methoxy-4-(1-methyl-piperidine-4-yloxy)-benzonitrile is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

3-methoxy-4-(1-methylpiperidin-4-yl)oxybenzonitrile

InChI

InChI=1S/C14H18N2O2/c1-16-7-5-12(6-8-16)18-13-4-3-11(10-15)9-14(13)17-2/h3-4,9,12H,5-8H2,1-2H3

InChI Key

WXEVTBVKGYSXIO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=C(C=C(C=C2)C#N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.04 g 4-Hydroxy-3-methoxy-benzonitrile, 1.57 g 1-methyl-piperidine-4-ol and 7.17 g triphenylphosphine were placed in 125 mL tetrahydrofuran at 0° C. before 6.30 g di-tert-butylazodicarboxylate (DBAD) as a solution in 125 mL tetrahydrofuran was added over 15 min. The reaction was stirred for 5 min at 0° C. and then warmed to ambient temperature where it was maintained overnight. After this time additional 0.31 g 1-methyl-piperidine-4-ol, 1.79 g triphenylphosphine and 1.58 g di-tert-butylazodicarboxylate (DBAD) were added and the reaction was stirred for a further 3 h at ambient temperature. The mixture was then diluted with ethyl acetate and water and the organic phase was separated, washed with 1N sodium hydroxide (×2), water, saturated sodium chloride solution, dried over sodium sulfate, filtered and the filtrate was concentrated under reduced pressure. The material that remained was dissolved in tert-butyl dimethyl ether and washed with 3N hydrochloric acid. The aqueous phase was then made basic with 5N sodium hydroxide and extracted with ethyl acetate (×3). The combined organic fractions were washed water, saturated sodium chloride solution, dried over sodium sulfate, filtered and the filtrate was concentrated under reduced pressure. Purification on silica gel chromatography (SiO2: dichloromethane/methanol 5% then dichloromethane/7N ammonia in methanol 5%) provided the title compound.
Quantity
2.04 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.57 g
Type
reactant
Reaction Step Three
Quantity
7.17 g
Type
reactant
Reaction Step Four
Quantity
0.31 g
Type
reactant
Reaction Step Five
Quantity
1.79 g
Type
reactant
Reaction Step Five
Quantity
1.58 g
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reactant
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Quantity
6.3 g
Type
reactant
Reaction Step Six
Quantity
125 mL
Type
solvent
Reaction Step Six
Quantity
125 mL
Type
solvent
Reaction Step Six

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